molecular formula C10H22 B12657962 3,4,4-Trimethylheptane CAS No. 20278-88-0

3,4,4-Trimethylheptane

Cat. No.: B12657962
CAS No.: 20278-88-0
M. Wt: 142.28 g/mol
InChI Key: BLNBSBLKPFFJKQ-UHFFFAOYSA-N
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Description

3,4,4-Trimethylheptane is a branched alkane with the molecular formula C10H22 It is one of the many isomers of decane, characterized by its three methyl groups attached to the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethylheptane typically involves the alkylation of heptane with methyl groups. This can be achieved through catalytic processes using zeolites or other solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4,4-Trimethylheptane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: In the presence of oxygen and a catalyst, it can be oxidized to form alcohols, ketones, or carboxylic acids.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.

    Cracking: Under high temperatures, it can undergo thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Catalysts like platinum or palladium, and conditions involving high temperatures and pressures.

    Substitution: Halogens (Cl2, Br2) and UV light or heat to initiate the reaction.

    Cracking: High temperatures (500-700°C) and catalysts like zeolites.

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Substitution: Halogenated hydrocarbons.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3,4,4-Trimethylheptane finds applications in various scientific fields:

    Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.

    Biology: Studied for its interactions with biological membranes and potential effects on cellular processes.

    Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in high-octane

Properties

CAS No.

20278-88-0

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3,4,4-trimethylheptane

InChI

InChI=1S/C10H22/c1-6-8-10(4,5)9(3)7-2/h9H,6-8H2,1-5H3

InChI Key

BLNBSBLKPFFJKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(C)CC

Origin of Product

United States

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